5-fluoro-2-({2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethoxy}methyl)-1H-benzimidazole
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Overview
Description
5-fluoro-2-({2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethoxy}methyl)-1H-benzimidazole is a useful research compound. Its molecular formula is C19H22FN5O2 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.17575312 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on developing efficient synthetic routes and understanding the chemical properties of benzimidazole derivatives, including compounds similar to 5-fluoro-2-({2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethoxy}methyl)-1H-benzimidazole. For instance, Yadagiri and Lown (1990) described convenient methods for synthesizing substituted benzimidazoles and imidazolo[4,5-b]pyridines, highlighting the utility of these compounds in DNA binding applications similar to the fluorochrome Hoechst 33258 (B. Yadagiri, J. Lown, 1990). This work underscores the significance of benzimidazole derivatives in chemical research, particularly in the context of nucleic acid interactions and fluorescent labeling.
Biological Activities
Benzimidazole derivatives have been extensively studied for their biological activities, including antimicrobial, antiviral, and enzyme inhibitory effects. For example, Menteşe, Ülker, and Kahveci (2015) synthesized benzimidazole derivatives containing various heterocyclic rings and evaluated their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. One compound, in particular, showed higher potency than the standard drug acarbose in α-glucosidase inhibition (E. Menteşe, S. Ülker, B. Kahveci, 2015). This research demonstrates the potential of benzimidazole compounds in the development of new therapeutic agents targeting metabolic disorders and infectious diseases.
Corrosion Inhibition
The application of benzimidazole derivatives extends beyond pharmaceuticals to include materials science, particularly in the field of corrosion inhibition. Yadav et al. (2016) investigated the inhibitive action of benzimidazole derivatives on the corrosion of N80 steel in hydrochloric acid. Their findings showed that these compounds significantly reduce corrosion, making them valuable in protecting industrial materials (M. Yadav et al., 2016). This study highlights the versatility of benzimidazole derivatives in applications that require chemical stability and protection against corrosive environments.
Future Directions
The future directions of this compound could involve further exploration of its potential biological activities and development into new drugs. Imidazole has become an important synthon in the development of new drugs , and this compound, as an imidazole derivative, may also have potential in this area.
Properties
IUPAC Name |
2-[(6-fluoro-1H-benzimidazol-2-yl)methoxy]-1-[4-(1-methylimidazol-2-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2/c1-24-9-6-21-19(24)13-4-7-25(8-5-13)18(26)12-27-11-17-22-15-3-2-14(20)10-16(15)23-17/h2-3,6,9-10,13H,4-5,7-8,11-12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLGKDZUDXUPQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCN(CC2)C(=O)COCC3=NC4=C(N3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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